
Copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is a coordination compound where the pyridine derivative acts as a ligand to the copper ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex typically involves the reaction of copper salts with the pyridine derivative. One common method is to dissolve copper(II) sulfate in water and add the pyridine derivative under stirring conditions. The reaction mixture is then heated to promote complex formation. The resulting complex can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this complex may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The complex can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the pyridine derivative is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild to moderate temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Various ligands such as phosphines or amines in the presence of a base.
Major Products
Oxidation: Oxidized forms of the pyridine derivative and copper(III) complexes.
Reduction: Reduced copper(I) complexes.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in material science for the development of new materials with unique electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex involves the interaction of the copper ion with various molecular targets. The copper ion can facilitate electron transfer reactions, making it an effective catalyst. In biological systems, the copper ion can interact with proteins and enzymes, potentially disrupting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, nickel complex
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, cobalt complex
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, zinc complex
Uniqueness
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, copper complex is unique due to the specific properties imparted by the copper ion. Copper complexes often exhibit distinct electronic and catalytic properties compared to their nickel, cobalt, and zinc counterparts. The copper ion’s ability to participate in redox reactions makes this complex particularly valuable in catalysis and material science.
Eigenschaften
Molekularformel |
C24H24CuN2O6 |
|---|---|
Molekulargewicht |
500.0 g/mol |
IUPAC-Name |
copper;2-hydroxybenzoate;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.2C7H6O3.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-6-4-2-1-3-5(6)7(9)10;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-4,8H,(H,9,10);/q;;;+2/p-2 |
InChI-Schlüssel |
LFISJEWXMZBMNH-UHFFFAOYSA-L |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)
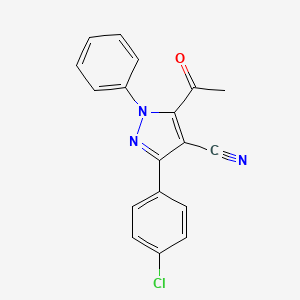
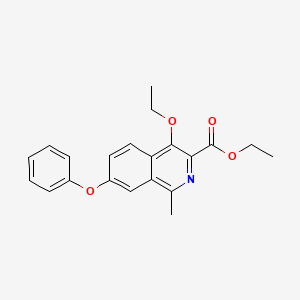
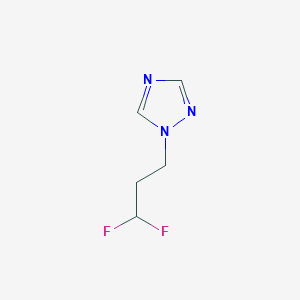
![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)
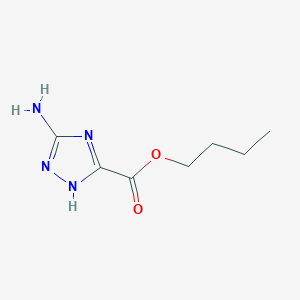
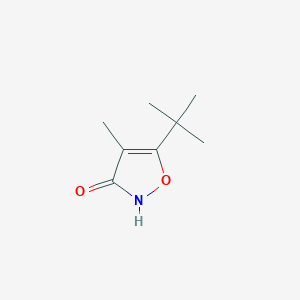
![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12872114.png)
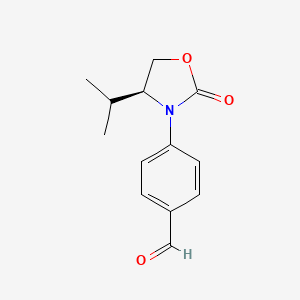
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
